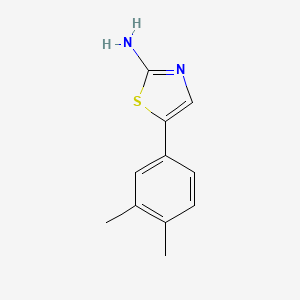

5-(3,4-Dimethylphenyl)thiazol-2-amine

描述

属性

分子式 |

C11H12N2S |

|---|---|

分子量 |

204.29 g/mol |

IUPAC 名称 |

5-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2S/c1-7-3-4-9(5-8(7)2)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13) |

InChI 键 |

STPMWPBVPVCXEU-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)C2=CN=C(S2)N)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)thiazol-2-amine typically involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

化学反应分析

Types of Reactions

5-(3,4-Dimethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution often uses reagents like bromine or chlorine, while nucleophilic substitution may involve amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated phenyl thiazoles or thiazole derivatives with various nucleophiles.

科学研究应用

5-(3,4-Dimethylphenyl)thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential antitumor and anti-inflammatory activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 5-(3,4-Dimethylphenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

相似化合物的比较

Key Observations:

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, contrasting with halogenated analogs (e.g., dichlorobenzyl in ), which may enhance electrophilic interactions but reduce solubility .

- Ring Position : Substitution at C4 vs. C5 (e.g., ) can influence molecular planarity and intermolecular interactions, such as hydrogen bonding or π-stacking .

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : The dimethylphenyl group may improve blood-brain barrier penetration but could increase metabolic stability challenges compared to polar derivatives .

- Toxicity : Halogenated analogs (e.g., ) may pose higher toxicity risks due to bioaccumulation, whereas the target compound’s methyl groups are metabolically safer .

常见问题

Q. Structural Parameters from Analogous Compounds

| Parameter | Value (Example) | Evidence Source |

|---|---|---|

| C–S Bond Length | 1.71–1.73 Å | |

| Dihedral Angle (Aryl/Thiazole) | 5.3°–21.5° |

How can the anticancer potential of this compound be methodologically assessed?

Methodological Answer:

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives with methylphenyl groups show IC50 values <10 µM .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorescence assays.

- SAR Studies : Modify substituents (e.g., nitro, methoxy) to correlate electronic effects with activity .

What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., tubulin or DNA), validating with experimental IC50 data .

How should researchers address discrepancies in reported biological activities of thiazole derivatives?

Methodological Answer:

- Meta-Analysis : Compare substituent effects across studies. For example, electron-withdrawing groups (e.g., Cl, NO2) enhance antifungal activity but reduce solubility .

- Replication Studies : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR : ¹H NMR confirms aromatic proton integration (e.g., 6.7–7.3 ppm for dimethylphenyl protons) and amine NH2 signals (~5.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 231.0825).

- Elemental Analysis : Match C, H, N, S percentages to theoretical values (±0.3% tolerance) .

What methodologies are employed to study the stability of this compound under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for thiazoles).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .

How can regioselectivity during cyclization be controlled in the synthesis of this compound?

Methodological Answer:

- Substrate Design : Use sterically hindered ketones (e.g., 3,4-dimethylacetophenone) to direct cyclization to the 5-position of the thiazole ring .

- Catalytic Additives : POCl3 or PPA (polyphosphoric acid) enhances cyclization efficiency .

What experimental approaches are used to investigate interactions with DNA or enzymes?

Methodological Answer:

- Fluorescence Quenching : Titrate compound into ethidium bromide-DNA complexes; measure emission reduction (Stern-Volmer analysis) .

- Enzyme Inhibition Assays : Test IC50 against tyrosine kinases or topoisomerases using ADP-Glo™ or gel electrophoresis .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。